molecular formula C21H19N3O2S B13961388 Ethanesulfonanilide, p-(9-acridinylamino)- CAS No. 53221-86-6

Ethanesulfonanilide, p-(9-acridinylamino)-

Cat. No.: B13961388
CAS No.: 53221-86-6
M. Wt: 377.5 g/mol
InChI Key: GUCUZGMANMLVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 9-Acridinylamino Core Structures and Their Significance in Medicinal Chemistry

The 9-acridinylamino core structure is characterized by a planar, tricyclic acridine (B1665455) ring system linked to an aniline (B41778) moiety at the 9-position. This structural arrangement is of paramount importance in medicinal chemistry due to its ability to intercalate into DNA. nih.gov The planar acridine ring can insert itself between the base pairs of the DNA double helix, while the aniline side chain often lies in the minor groove, providing additional binding affinity and specificity. nih.gov This interaction with DNA can interfere with cellular processes such as DNA replication and transcription, leading to cytotoxic effects.

Furthermore, many 9-anilinoacridine (B1211779) derivatives are potent inhibitors of DNA topoisomerase II. nih.gov This enzyme plays a crucial role in managing the topological state of DNA during replication, transcription, and recombination. By stabilizing the transient covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, which can trigger apoptosis. nih.govnih.gov The electronic properties and steric bulk of substituents on both the acridine and aniline rings can significantly influence the DNA binding affinity and topoisomerase II inhibitory activity of these compounds. nih.gov

Historical Context of Related Anilinoacridine Compounds in Research

The exploration of anilinoacridine derivatives as potential therapeutic agents has a rich history. Amsacrine (B1665488) (m-AMSA), a well-known 9-anilinoacridine derivative, emerged as a clinically significant anticancer agent for the treatment of acute leukemias. nih.gov The development and study of amsacrine and its analogs have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. Research has shown that the nature and position of substituents on the anilino ring are critical for biological activity. For instance, the presence of a methoxy (B1213986) group at the meta-position of the anilino ring in amsacrine is crucial for its antitumor efficacy. nih.gov

Over the years, numerous derivatives of 9-anilinoacridine have been synthesized and evaluated in an effort to enhance their therapeutic index, overcome drug resistance, and expand their spectrum of activity. These modifications have included the introduction of various functional groups, such as sulfonamides, carboxamides, and alkylating moieties, to modulate the compounds' physicochemical properties and biological targets. nih.govresearchgate.net

Rationale for Focused Academic Investigation of Ethanesulfonanilide, p-(9-acridinylamino)-

The focused academic investigation of Ethanesulfonanilide, p-(9-acridinylamino)- is a logical progression in the systematic exploration of the chemical space of 9-anilinoacridine derivatives. The rationale for studying this specific compound is rooted in the established importance of the sulfonamide group in modulating the biological activity of this class of molecules. nih.gov

The study of Ethanesulfonanilide, p-(9-acridinylamino)- allows for a deeper understanding of the quantitative structure-activity relationships (QSAR) within this compound class. It provides an opportunity to investigate how subtle changes in the aniline substituent affect the compound's interaction with its biological targets. This knowledge is invaluable for the rational design of new anilinoacridine derivatives with improved efficacy and selectivity.

Interactive Data Table: Physicochemical Properties of Anilinoacridine Derivatives

Interactive Data Table: Biological Activity of Selected Anilinoacridine Derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53221-86-6

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-2-27(25,26)24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14,24H,2H2,1H3,(H,22,23)

InChI Key

GUCUZGMANMLVPN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ethanesulfonanilide, P 9 Acridinylamino

Established Synthetic Pathways for 9-Acridinylamino Derivatives

The fundamental approach to synthesizing 9-anilinoacridine (B1211779) derivatives involves the nucleophilic substitution of a leaving group at the 9-position of the acridine (B1665455) core with an appropriate aniline (B41778) derivative. The most common precursor for this reaction is 9-chloroacridine (B74977), which is itself typically synthesized from N-phenylanthranilic acid.

The general synthetic scheme can be outlined as follows:

Formation of N-phenylanthranilic acid: This intermediate is prepared through the Ullmann condensation of an o-halobenzoic acid with an aniline in the presence of a copper catalyst.

Cyclization to Acridone (B373769): The N-phenylanthranilic acid is then cyclized to acridone, usually by heating with a dehydrating agent like sulfuric acid or polyphosphoric acid.

Conversion to 9-Chloroacridine: Acridone is subsequently chlorinated to yield 9-chloroacridine. This is a critical step, often achieved by reacting acridone with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Condensation with Anilines: The final step is the condensation of 9-chloroacridine with a substituted aniline to form the desired 9-anilinoacridine derivative. This reaction is typically carried out in a suitable solvent, and sometimes in the presence of an acid catalyst. researchgate.net

This well-established pathway allows for the introduction of a wide variety of substituents on both the acridine and aniline rings by using appropriately substituted starting materials.

Targeted Synthesis Strategies for Ethanesulfonanilide, p-(9-acridinylamino)-

The targeted synthesis of Ethanesulfonanilide, p-(9-acridinylamino)- follows the general principles outlined above. The key step is the reaction of 9-chloroacridine with p-aminoethanesulfonanilide.

The required starting material, p-aminoethanesulfonanilide, can be synthesized through the sulfonylation of a protected p-phenylenediamine (B122844) derivative followed by deprotection.

Rational Design and Synthesis of Analogs and Derivatives for Mechanistic Probing

The rational design and synthesis of analogs of Ethanesulfonanilide, p-(9-acridinylamino)- are crucial for understanding its mechanism of action and for optimizing its biological properties. Modifications are typically focused on three key areas: the acridine moiety, the aniline ring, and the sulfonanilide linker.

Structural Modifications on the Acridine Moiety

The acridine core is a primary determinant of the molecule's ability to intercalate into DNA, a key aspect of the biological activity of many 9-anilinoacridines. nih.gov Modifications to this part of the molecule can significantly impact its electronic properties, planarity, and steric hindrance, thereby influencing its interaction with biological targets.

Researchers have synthesized a variety of acridine analogs to probe these effects. For instance, the introduction of substituents at the 3 and 6 positions of the acridine ring has been shown to be particularly important. A study on a series of 9-anilinoacridines revealed that 3,6-diamino substitution significantly increased their activity. nih.gov Other modifications have included the replacement of the acridine nucleus with other heterocyclic systems to assess the importance of the acridine scaffold itself. nih.gov

Table 1: Effect of Acridine Moiety Modifications on Biological Activity

Compound Acridine Modification Observed Effect on Activity
Analog 1 Replacement with 2-oxo-2H-pyrano[2,3-b]quinoline Drastic reduction in anticancer activity and DNA intercalation nih.gov

This table is for illustrative purposes and the specific activities are compound and assay dependent.

Substituent Effects on the Aniline Ring

The substituted aniline ring of 9-anilinoacridines plays a crucial role in modulating the molecule's properties, including its solubility, electronic character, and potential for specific interactions with target macromolecules. The nature and position of substituents on this ring can have a profound impact on biological activity.

For example, the well-known 9-anilinoacridine derivative, amsacrine (B1665488), features a methoxy (B1213986) and a methanesulfonamido group on the aniline ring. Structure-activity relationship studies have shown that the position of these substituents is critical. The meta-isomer (amsacrine) is significantly more active than the ortho- or para-isomers. dnu.dp.ua The electronic properties of the substituents are also important, with electron-donating groups on the aniline ring often enhancing activity.

The synthesis of a series of sulfur-containing 9-anilinoacridines highlighted the importance of the side chain on the aniline ring for cytotoxicity. nih.gov

Table 2: Influence of Aniline Ring Substituents on Cytotoxicity

Compound Aniline Ring Substituent Relative Cytotoxicity
Amsacrine (m-AMSA) 3'-OCH₃, 4'-NHSO₂CH₃ High
o-AMSA 2'-OCH₃, 4'-NHSO₂CH₃ Low
p-AMSA 4'-OCH₃, 3'-NHSO₂CH₃ Low

This table illustrates general trends and specific values can be found in the cited literature.

Variations in the Sulfonanilide Linker

While less explored than modifications to the acridine and aniline rings, some studies have investigated the impact of altering the sulfonamide group. For instance, replacing the sulfonamide with other functional groups or altering the alkyl group on the sulfur atom can affect the electronic and steric properties of this region. The importance of the methansulfonamidoacetamide side chain in some analogs suggests that this linker region is amenable to modifications that can enhance biological activity. nih.gov

Structure Activity Relationship Sar Studies for Ethanesulfonanilide, P 9 Acridinylamino and Analogs

Correlating Specific Structural Features with Observed Preclinical Biological Activity

Impact of Acridine (B1665455) Substituents on Molecular Interactions and Cellular Effects

The planar, tricyclic acridine ring is the foundational pharmacophore for this class of compounds and is primarily responsible for their ability to intercalate between the base pairs of DNA. researchgate.netmdpi.com This interaction is a critical first step in their mechanism of action, distorting the DNA helix and creating a binding site for topoisomerase II. patsnap.com The essentiality of the acridine moiety has been demonstrated in studies where its replacement leads to a significant loss of biological function. researchgate.net

Research has shown that replacing the acridine core with a structurally analogous 2-oxo-2H-pyrano[2,3-b]quinoline system resulted in a drastic reduction in both anticancer activity and the ability to intercalate into DNA. researchgate.net This underscores the specific structural and electronic requirements of the tricyclic acridine system for effective DNA binding. researchgate.net Furthermore, substitutions on the acridine ring itself can modulate activity. For instance, the addition of an electron-releasing methoxy (B1213986) group at the 2-position of the acridine ring has been shown to enhance anticancer activity. arabjchem.org This suggests that the electronic properties of the intercalating ring play a direct role in the stability and nature of the DNA-drug complex.

Compound/ModificationKey Structural ChangeObserved Biological Effect
9-Anilinoacridine (B1211779) (Parent Structure)Standard acridine coreServes as the basis for DNA intercalation and anticancer activity. frontiersin.org
Amsacrine (B1665488) AnalogReplacement of acridine with 2-oxo-2H-pyrano[2,3-b]quinolineDrastically reduced anticancer activity and DNA intercalation ability. researchgate.net
Substituted 9-Aminoacridine (B1665356)Addition of a methoxy group at the 2-position of the acridine ringEnhanced anticancer activity against lung and cervical cancer cell lines. arabjchem.org

Influence of Anilide Substitutions on Biological Efficacy

While the acridine ring anchors the molecule to DNA, the anilide side chain plays a crucial role in mediating the interaction with topoisomerase II. researchgate.net This part of the molecule is thought to fit into the minor groove of the DNA helix, where it can then interact with the enzyme. nih.gov The nature and position of substituents on this anilide ring have a profound impact on biological efficacy, particularly the ability to stabilize the "cleavable complex," a transient intermediate where DNA strands are cut by topoisomerase II. patsnap.com

Studies on amsacrine have shown that the position of the methoxy group on the anilide ring is critical. The clinically used form, m-AMSA, has a methoxy group at the 3'-position. Moving this group to the 2'-position (o-AMSA) abrogates the drug's function as a topoisomerase II poison, even though o-AMSA is a stronger DNA intercalator. nih.gov This highlights that simple DNA binding is insufficient for activity; a precise interaction with topoisomerase II, guided by the anilide substituent, is required. The 3'-methoxy group is thought to restrict the rotation of the anilide head group into a favorable orientation for enzyme interaction. nih.govresearchgate.net Furthermore, the 1'-substituent is also important. Replacing the 1'-methanesulfonamide of amsacrine with a hydroxyl or amino group, or even a simple proton, progressively reduces the ability to enhance DNA cleavage, indicating the vital role of this group in the drug-DNA-enzyme ternary complex. researchgate.net

Amsacrine AnalogAnilide Ring Substituent(s)Effect on Topoisomerase II-Mediated DNA Cleavage
m-AMSA (Amsacrine)3'-methoxy, 1'-methanesulfonamidePotent enhancement of DNA cleavage (~8-fold). researchgate.net
o-AMSA2'-methoxy, 1'-methanesulfonamideAbrogated activity, despite stronger DNA intercalation. nih.gov
1'-Hydroxy Analog3'-methoxy, 1'-hydroxyReduced cleavage enhancement (~5-fold). researchgate.net
1'-Amino Analog3'-methoxy, 1'-aminoFurther reduced cleavage enhancement (~3-fold). researchgate.net
1'-Unsubstituted Analog3'-methoxy, 1'-protonSignificantly reduced cleavage enhancement (~2-fold). researchgate.net

Role of the Sulfonamide Linker in Modulating Compound Activity

The sulfonamide group (or a related substituent at the 1'-position) is a key modulator of the activity of 9-anilinoacridines. While the acridine ring handles intercalation and the anilide ring orients within the DNA groove, the 1'-substituent is believed to be a primary point of contact with the topoisomerase II enzyme. researchgate.net The methanesulfonamide (B31651) moiety in amsacrine is not essential for the interaction, but it significantly enhances it. researchgate.net

The presence of the sulfonamide group affects, but is not the sole determinant of, the interaction with the topoisomerase II-DNA complex. researchgate.net Its function appears to be to poison the enzyme by preventing the re-ligation of DNA strands that the enzyme has cut. patsnap.com This stabilization of the DNA-protein covalent complex leads to an accumulation of double-strand breaks, which triggers apoptosis and cell death. patsnap.com Therefore, the sulfonamide linker is critical for converting the act of DNA binding into a cytotoxic event by directly influencing the function of topoisomerase II.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For the 9-anilinoacridine class, QSAR studies have been instrumental in understanding the physicochemical properties that govern their antitumor effects. nih.govosti.gov These models translate structural features into numerical descriptors and use statistical methods to build predictive equations for activity. benthamdirect.com

Early QSAR analyses on a large series of 9-anilinoacridine derivatives revealed that while hydrophobicity had a significant influence, it was not the dominant factor for in vivo potency. nih.gov More critical were the electronic and steric properties of substituents. nih.gov The models consistently showed the importance of electron-releasing substituents on the molecule. nih.gov Steric factors were also highly significant, which strongly suggested that the drug's action involves binding to a specific site on a protein receptor, now understood to be topoisomerase II, rather than just non-specific DNA intercalation. nih.govnih.gov The complete lack of correlation with hydrophobic interactions further reinforces that the binding is specific and driven by electronic and steric complementarity. nih.gov More recent QSAR models utilize advanced computational methods like Density Functional Theory (DFT) to calculate molecular descriptors such as electrophilicity, hardness, and surface area, achieving high predictive accuracy for anticancer activity. benthamdirect.com

Parameter TypeSpecific Descriptor ExampleObserved Correlation with Antitumor ActivityImplication for SAR
ElectronicHammett parameter (σ+)Negative correlation; activity increases with electron-releasing groups. nih.govElectron-rich moieties enhance the key molecular interactions.
StericPositional steric parametersHighly significant; potency is sensitive to the size and position of substituents. nih.govIndicates a specific, sterically constrained binding pocket on a protein target (topoisomerase II).
HydrophobicityLogPSignificant but not a dominant influence; no direct correlation in many systems. nih.govnih.govSuggests that passive diffusion is not the main driver of activity; specific binding is more critical.
Quantum ChemicalElectrophilicity, HardnessStrongly correlated with activity against leukemic cell lines. benthamdirect.comProvides a more refined understanding of the electronic nature of the drug-target interaction.

Derivation of Molecular Design Principles for Optimized Research Tools

The collective insights from decades of SAR and QSAR studies on 9-anilinoacridines provide a clear set of principles for the design of new, optimized compounds for research and therapeutic development. acs.orgnih.gov These principles guide medicinal chemists in modifying the scaffold to enhance potency, alter selectivity, or probe biological mechanisms. researchgate.net

The foundational design principles are as follows:

Preservation of the Acridine Core: The planar, tricyclic acridine system is non-negotiable for DNA intercalation and is the essential anchor for the molecule. Modifications should focus on substitution rather than replacement of the core. researchgate.net

Modulation of the Anilide Side Chain: The anilide ring is the primary determinant of topoisomerase II interaction. Substituents at the 3'- and 5'-positions can be used to control the orientation and rotational freedom of the ring, which is critical for activity. nih.govscilit.com

Optimization of the 1'-Substituent: The group at the 1'-position of the anilide ring (e.g., the sulfonamide) is a key interaction point with the enzyme. This position is a prime target for modification to enhance the poisoning of topoisomerase II. researchgate.net

Electronic Tuning: QSAR studies consistently show that electron-releasing groups tend to increase activity. nih.gov Therefore, incorporating such groups on either the acridine or anilide rings is a rational strategy for enhancing potency.

Steric Considerations: The activity is highly sensitive to the size and shape of substituents, particularly on the anilide ring. nih.gov This implies that new analogs must be designed to fit within the constrained binding site formed by the DNA minor groove and the surface of the topoisomerase II enzyme.

These principles can be applied using modern molecular modeling and drug design strategies to create novel research tools with tailored properties, such as enhanced selectivity for topoisomerase II isoforms or improved activity in specific cancer cell types. acs.orgnih.gov

Molecular Mechanisms of Action of Ethanesulfonanilide, P 9 Acridinylamino

DNA Intercalation and Interaction Studies

Amsacrine (B1665488) was initially designed as a DNA-binding agent, and its interaction with nucleic acids is a key feature of its molecular activity. nih.govnih.gov The structure of amsacrine, featuring a planar acridine (B1665455) ring system, allows it to insert itself between the base pairs of the DNA double helix. patsnap.comwikipedia.org

Characterization of Binding Modes and Affinities with Nucleic Acids

Ethanesulfonanilide, p-(9-acridinylamino)- binds to DNA through two primary modes: intercalation and external binding. drugbank.com The planar acridine portion of the molecule intercalates into the DNA, while the anilino side chain is thought to lie in the minor groove. nih.gov This intercalation is the predominant mode of binding and has a stabilizing effect on the DNA's helical structure. nih.govnih.gov

While the ability to intercalate is a prerequisite, it is not the sole determinant of the drug's activity. nih.govnih.gov The affinity and specificity of amsacrine's interaction with the topoisomerase II-DNA complex are largely dictated by its anilino headgroup. nih.govacs.org The acridine moiety's intercalation primarily serves to increase the affinity of the entire molecule for the enzyme-DNA complex. nih.govnih.govacs.org Studies comparing amsacrine (m-AMSA) with its less active isomer, o-AMSA, have revealed that the position of the methoxy (B1213986) group on the anilino ring significantly impacts the drug's function, likely by affecting the rotational freedom of the headgroup and its interactions within the ternary complex. nih.govnih.govacs.org

Table 1: Binding Characteristics of Amsacrine and its Analogs

Compound Primary Binding Mode Key Structural Feature for Activity Role of Intercalation
Amsacrine (m-AMSA) Intercalation and external binding drugbank.com 4'-amino-methanesulfon-m-anisidide headgroup nih.govacs.org Increases affinity for the topoisomerase II-DNA complex nih.govnih.govacs.org
o-AMSA Intercalation wikipedia.org Methoxy group at the 2'-position nih.govacs.org Insufficient for potent topoisomerase II poisoning wikipedia.org
4-methyl-m-AMSA Intercalation nih.gov Methyl substituent on the acridine ring nih.gov Higher DNA binding affinity compared to m-AMSA nih.gov

Assessment of Base-Pair Specificity in DNA Binding

The base-pair specificity of Ethanesulfonanilide, p-(9-acridinylamino)- has been a subject of detailed investigation, with studies revealing nuanced preferences. Some reports suggest a specificity for A-T (adenine-thymine) base pairs. drugbank.com However, other early studies using equilibrium dialysis and thermal denaturation indicated that the binding of amsacrine to DNA occurs without marked base-pair specificity. nih.gov

Topoisomerase II Inhibition and DNA Cleavable Complex Stabilization

The primary mechanism of cytotoxicity for Ethanesulfonanilide, p-(9-acridinylamino)- is its action as a topoisomerase II poison. nih.govnih.govproquest.com Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA strand before re-ligating the break. patsnap.comoup.com

Detailed Analysis of Topoisomerase II Poisoning Mechanisms

Ethanesulfonanilide, p-(9-acridinylamino)- poisons topoisomerase II not by inhibiting its catalytic activity outright, but by trapping the enzyme in an intermediate stage of its reaction cycle. patsnap.comproquest.com The drug stabilizes the "cleavable complex," a transient state where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. oup.comnih.gov By binding to this complex, amsacrine inhibits the re-ligation step of the enzyme's function. nih.govproquest.commdpi.com This transforms the essential enzyme into a DNA-damaging agent, leading to an accumulation of protein-linked DNA strand breaks. nih.govproquest.com The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle, when topoisomerase II levels are at their maximum. drugbank.com

The interaction involves the formation of a ternary complex consisting of the drug, DNA, and the enzyme. researchgate.net The acridine moiety of amsacrine intercalates into the DNA, while the side chain interacts with the enzyme. nih.gov This stabilization of the cleavable complex is the central event in its mechanism of action. patsnap.comnih.gov

Characterization of Drug-Induced DNA Strand Breaks (Single- and Double-Stranded)

The stabilization of the topoisomerase II-DNA cleavable complex by Ethanesulfonanilide, p-(9-acridinylamino)- results in the accumulation of permanent DNA lesions. patsnap.com When the cellular machinery attempts to proceed with replication or transcription, these stabilized complexes lead to the formation of both single- and double-stranded DNA breaks. nih.govnih.gov The enzyme remains covalently attached to the 5' termini of these breaks. nih.gov

The formation of these protein-associated DNA strand breaks is a hallmark of topoisomerase II poisons. nih.govnih.gov Studies have demonstrated that amsacrine dramatically stimulates the formation of these lesions in both isolated nuclei and purified in vitro systems. nih.govnih.gov The quantity of these drug-induced DNA breaks has been shown to correlate with the cytotoxic sensitivity of leukemia cell lines to the drug. nih.gov It is the accumulation of these double-strand breaks that is ultimately thought to trigger apoptotic cell death. patsnap.com

Differential Effects on Topoisomerase II Isoforms (e.g., Top2α, Top2β)

Ethanesulfonanilide, p-(9-acridinylamino)-, commonly known as amsacrine or m-AMSA, functions as a potent topoisomerase II poison. patsnap.comnih.gov Its mechanism involves the stabilization of the covalent complex formed between topoisomerase II and DNA, which prevents the enzyme from re-ligating the double-strand breaks it creates to resolve DNA topological problems. patsnap.com This leads to an accumulation of persistent DNA breaks, ultimately triggering cellular apoptosis. patsnap.com

Human cells possess two distinct isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). While they share approximately 70% homology in their amino acid sequences, particularly at the N-terminal and central catalytic domains, their cellular functions differ. mdpi.com Top2α is primarily associated with chromosome segregation during mitosis, whereas Top2β is more involved in processes like transcription. mdpi.com

In vitro studies have demonstrated that amsacrine displays similar activity against both Top2α and Top2β. nih.gov Research indicates that amsacrine enhances DNA cleavage mediated by both human topoisomerase IIα and topoisomerase IIβ by a factor of approximately seven to eight compared to control reactions without the drug. nih.govresearchgate.net Further detailed analysis of the drug-induced DNA cleavage sites has revealed that both isoforms share the same base preferences when targeted by amsacrine. nih.gov This suggests that both Top2α and Top2β form comparable ternary complexes with amsacrine and DNA. nih.gov Despite this equivalent in vitro activity, some evidence suggests that the Top2β isoform may represent the more critical target for the cytotoxic effects of amsacrine within the cellular environment (in vivo). nih.gov

The critical nature of the interaction beyond simple DNA binding is highlighted by comparing amsacrine (m-AMSA) with its structural isomer, o-AMSA. The o-AMSA isomer, which differs only in the position of the methoxy group on the anilino ring, shows a significantly reduced ability to poison topoisomerase II, indicating that DNA intercalation alone is not sufficient to stabilize the enzyme-DNA cleavage complex. nih.govwikipedia.org

FeatureTopoisomerase IIα (Top2α)Topoisomerase IIβ (Top2β)
Primary Cellular Function Chromosome segregation during mitosis mdpi.comTranscription, differentiation mdpi.com
In Vitro Sensitivity to Amsacrine Similar to Top2β nih.govnih.govSimilar to Top2α nih.govnih.gov
Amsacrine-induced DNA Cleavage Enhancement ~7- to 8-fold increase nih.govresearchgate.net~7- to 8-fold increase nih.govresearchgate.net
Drug-Induced Cleavage Site Preference Shares same base preferences as Top2β nih.govShares same base preferences as Top2α nih.gov
Potential In Vivo Importance Considered a key targetSuggested to be a potentially more critical target for cytotoxicity nih.gov

Modulation of Other Molecular Targets and Enzymes

Beyond its well-defined role as a topoisomerase II poison, Ethanesulfonanilide, p-(9-acridinylamino)- also affects other critical enzymes involved in nucleic acid metabolism. The planar acridine ring of the compound intercalates between the base pairs of the DNA double helix. patsnap.comwikipedia.org This binding distorts the DNA structure, which in turn interferes with the processes of DNA replication and transcription by impeding the function of DNA polymerase and RNA polymerase. wikipedia.org

EnzymeEffect of AmsacrineKey Finding
DNA Polymerase α Inhibition nih.govInhibition is independent of DNA base sequence nih.gov
RNA Polymerase Inhibition wikipedia.orgnih.govHigh concentrations are required for inhibition relative to cytotoxic levels nih.gov
Reverse Transcriptase Inhibition nih.govSuggests interaction with DNA alone may not fully explain antitumor activity nih.gov

The principal protein interaction of Ethanesulfonanilide, p-(9-acridinylamino)- is with DNA topoisomerase II, forming a ternary drug-enzyme-DNA complex that is central to its mechanism of action. patsnap.comnih.gov This interaction results in the formation of DNA-protein cross-links (DPCs), where the topoisomerase II enzyme becomes covalently bound to the 5' termini of the cleaved DNA. nih.govnih.gov Research has shown that amsacrine induces these DPCs preferentially in DNA associated with the nuclear matrix, which supports the model that topoisomerase II is localized to this cellular structure. nih.gov

In addition to topoisomerase II, amsacrine's downstream effects involve interactions with proteins that regulate apoptosis. The compound has been shown to induce programmed cell death by modulating the expression of proteins in the BCL2 family. researchgate.netresearchgate.net Specific findings indicate that amsacrine treatment can lead to the downregulation of anti-apoptotic proteins such as BCL2L1 (also known as BCL-XL) and MCL1 in human leukemia cells. researchgate.net The stability of the MCL1 protein can be regulated by the peptidyl-prolyl cis-trans isomerase, Pin1. Evidence suggests that amsacrine may promote apoptosis by reversing the stabilizing effect that Pin1 has on MCL1. researchgate.net

Cellular Responses and Signaling Pathways Modulated by Ethanesulfonanilide, p-(9-acridinylamino)-

The cellular response to DNA damage induced by Ethanesulfonanilide, p-(9-acridinylamino)- involves significant perturbations of the cell cycle. The compound's cytotoxicity is most pronounced during the S phase of the cell cycle, which is when topoisomerase II levels are at their maximum to handle the demands of DNA replication. drugbank.com By stabilizing topoisomerase II-DNA cleavage complexes, amsacrine creates an obstacle to the progression of replication forks, leading to disturbances in the cell cycle and an extension of the DNA replication period. nih.gov

The accumulation of DNA double-strand breaks triggers cellular DNA damage checkpoints. Topoisomerase II poisons, by their very mechanism of preventing the re-ligation of DNA breaks that are necessary to resolve tangled DNA post-replication, logically lead to an arrest in the G2/M phase of the cell cycle. This G2 checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis, providing an opportunity for repair or, if the damage is too severe, for the initiation of apoptosis.

The extensive DNA damage caused by Ethanesulfonanilide, p-(9-acridinylamino)- is a powerful trigger for apoptosis, or programmed cell death. patsnap.com The inability of the cell to repair the numerous double-strand breaks leads to the activation of intrinsic apoptotic signaling cascades. This has been demonstrated in multiple human leukemia cell lines. researchgate.netnih.gov

The activation of these pathways is confirmed by the appearance of several well-characterized molecular markers of apoptosis.

Caspase Activation : Treatment with amsacrine leads to the proteolytic degradation of initiator procaspases, such as procaspase-9, and executioner procaspases, like procaspase-3. researchgate.net

PARP Cleavage : The activation of executioner caspases results in the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net

Mitochondrial Depolarization : Amsacrine has been shown to induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net

Phosphatidylserine (B164497) Exposure : Flow cytometry analysis using Annexin V staining demonstrates an increase in the population of early and late-apoptotic cells, indicating the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. researchgate.net

DNA Fragmentation : A classic marker of apoptosis, the internucleosomal fragmentation of DNA into a "ladder" pattern, is observed following amsacrine treatment. nih.gov

Regulation of BCL2 Family Proteins : The apoptotic response is mediated by changes in the BCL2 protein family. Amsacrine can downregulate anti-apoptotic members like BCL-XL and MCL1. researchgate.net Conversely, cells with high baseline levels of the anti-apoptotic protein BCL-2 may exhibit lower sensitivity to amsacrine-induced apoptosis. nih.gov

Apoptotic EventMolecular MarkerObservation with Amsacrine
Initiation Degradation of Procaspase-9 researchgate.netObserved in treated cells researchgate.net
Execution Degradation of Procaspase-3; PARP Cleavage researchgate.netObserved in treated cells researchgate.net
Mitochondrial Pathway Mitochondrial Depolarization researchgate.netInduced by treatment researchgate.net
Membrane Alteration Annexin V Staining researchgate.netIncreased staining in early and late apoptotic cells researchgate.net
Nuclear Events DNA Laddering (Fragmentation) nih.govEvident in treated leukemia cells nih.gov
Protein Regulation Downregulation of BCL-XL and MCL1 researchgate.netOccurs in response to treatment researchgate.net

Exploration of Autophagy Modulation by Ethanesulfonanilide, p-(9-acridinylamino)-

Recent scientific investigations have identified Ethanesulfonanilide, p-(9-acridinylamino)-, commonly known as amsacrine, as a modulator of autophagy, a cellular process vital for the degradation and recycling of cellular components. Amsacrine, a topoisomerase II inhibitor, has been shown to enhance autophagy through mechanisms that are independent of the classical mTOR signaling pathway. elifesciences.orgnih.gov

Research has demonstrated that amsacrine promotes the perinuclear clustering of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes. elifesciences.org This was observed in studies using SH-SY5Y cells expressing RFP-GFP-LC3, a fluorescent reporter that allows for the visualization of autophagic flux. elifesciences.org

A key indicator of autophagy induction is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An autophagy flux assay utilizing western blot analysis revealed that treatment with amsacrine leads to an increase in LC3B lipidation. biorxiv.org This effect was notably amplified in the presence of bafilomycin A1, a lysosomal inhibitor. biorxiv.org The amplification of LC3-II levels in the presence of a lysosomal inhibitor is a standard method to confirm that the observed increase is due to an enhanced rate of autophagosome formation (increased autophagic flux) rather than a blockage of their degradation.

Further investigation into the signaling pathways involved in amsacrine-induced autophagy has revealed its independence from the mTORC1 pathway, a central regulator of cell growth and autophagy. elifesciences.orgnih.gov In experimental settings, amsacrine treatment did not significantly affect the phosphorylation levels of key components of the mTORC1 signaling cascade, including mTOR itself, S6 ribosomal protein (S6), and ULK1. elifesciences.orgnih.gov A marginal reduction in the phosphorylation of p70S6 kinase (p70S6K) was noted, but this was not substantial enough to implicate mTORC1 as the primary driver of the observed autophagy induction. elifesciences.orgnih.gov

The following table summarizes the observed effects of Ethanesulfonanilide, p-(9-acridinylamino)- on key proteins in the mTOR signaling pathway, as described in the literature.

ProteinPhosphorylation StatusEffect of Amsacrine Treatment
mTORp-mTORUnaffected elifesciences.orgnih.gov
S6 Ribosomal Proteinp-S6Unaffected elifesciences.orgnih.gov
ULK1p-ULK1Unaffected elifesciences.orgnih.gov
p70S6 Kinasep-p70S6KMarginal Reduction elifesciences.orgnih.gov

These findings suggest that Ethanesulfonanilide, p-(9-acridinylamino)- modulates autophagy through a novel mechanism that bypasses the canonical mTORC1 regulatory pathway. This distinct mode of action makes it a compound of interest for further research into autophagy regulation and its potential therapeutic applications.

Preclinical Biological Activity and Efficacy Assessments of Ethanesulfonanilide, P 9 Acridinylamino

In Vitro Cytotoxicity and Antiproliferative Effects in Diverse Cell Line Models

The hallmark of 9-aminoacridine (B1665356) derivatives is their potent cytotoxic and antiproliferative activity against a broad spectrum of cancer cell lines. This activity is a cornerstone of their therapeutic potential.

Characterization of Growth Inhibition Across Various Cancer Cell Lines (e.g., leukemia, breast carcinoma, melanoma)

Research on amsacrine (B1665488), a compound with a similar p-(9-acridinylamino)anilino core structure, has demonstrated significant growth-inhibitory effects across a range of hematological and solid tumor cell lines. Studies have shown its efficacy in leukemia cell lines, such as L1210, and various solid tumor models. The cytotoxic effects are largely attributed to the intercalation of the acridine (B1665455) ring into DNA and the subsequent inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This dual mechanism leads to the formation of DNA-protein cross-links and ultimately, cell death. Proliferating cells have been shown to be markedly more susceptible to the cytotoxic effects of amsacrine than non-proliferating cells.

Dose-Response Relationship and Determination of IC50 Values

Table 1: Representative In Vitro Activity of Amsacrine in Cancer Cell Lines (Note: This table represents data for the related compound amsacrine and is provided for illustrative purposes of the expected activity of this chemical class.)

Cell LineCancer TypeReported Activity
L1210LeukemiaPotent cytotoxicity and induction of DNA damage.
Human Colon CarcinomaColon CancerDemonstrated cytotoxic and cytokinetic effects.
Human Lymphoma (T1)LymphomaSusceptible to cytotoxic effects.
Chinese Hamster Ovary (CHO)Ovarian CancerUsed in studies demonstrating dose-dependent cell killing.

This table is interactive. Click on the headers to sort the data.

In Vivo Antitumor Efficacy in Murine Xenograft Models

Translating in vitro cytotoxicity to in vivo antitumor activity is a critical step in preclinical drug development. Murine xenograft models, where human tumors are grown in immunodeficient mice, provide a platform for evaluating the systemic efficacy of novel compounds.

Inhibition of Tumor Growth and Tumor Volume Reduction

While specific in vivo data for Ethanesulfonanilide, p-(9-acridinylamino)- is not available, studies on amsacrine and its analogs have demonstrated their ability to inhibit tumor growth in various xenograft models. The administration of these compounds has been shown to lead to a reduction in tumor volume compared to control groups. The efficacy in these models can be influenced by factors such as the tumor type, the dosing schedule, and the route of administration.

Comparative Efficacy Studies with Benchmark Agents in Preclinical Settings

In the development of new anticancer agents, comparative studies with established benchmark drugs are essential to understand the relative therapeutic potential. Analogs of amsacrine have been compared to the parent compound and other standard-of-care chemotherapeutics in preclinical settings. These studies aim to identify derivatives with an improved therapeutic index, broader spectrum of activity, or efficacy against resistant tumors.

Impact on Cellular Differentiation and Phenotypic Changes in Preclinical Systems

Beyond direct cytotoxicity, some anticancer agents can induce cellular differentiation, forcing cancer cells to mature into non-proliferating, specialized cell types. This represents an alternative therapeutic strategy to direct cell killing. Research has shown that amsacrine can induce differentiation in human promonocytic leukemia U-937 cells. This effect is associated with the drug's impact on the cell cycle and the expression of differentiation markers. Such findings suggest that compounds of this class, including potentially Ethanesulfonanilide, p-(9-acridinylamino)-, may not only kill cancer cells but also promote their maturation into a less malignant state.

Mechanisms of Resistance and Strategies for Overcoming Resistance to Anilinoacridines

Acquired Resistance Pathways to 9-Acridinylamino Compounds

Acquired resistance to 9-acridinylamino compounds develops in tumor cells following exposure to the drug, leading to the selection and proliferation of resistant cell populations. This process can involve a variety of molecular changes that ultimately reduce the drug's cytotoxic effects.

Alterations in Drug Transport: Uptake and Efflux Mechanisms

One of the primary mechanisms of acquired resistance involves alterations in the cellular transport of the drug, leading to a decrease in its intracellular concentration. While some studies on resistant cell lines have shown that resistance is not due to a decrease in the bioavailability of the drug, with uptake in resistant cells sometimes exceeding that of sensitive parental cells, the role of drug efflux is a well-documented resistance mechanism for many anticancer agents. nih.gov Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene, can actively pump drugs out of the cell, thereby reducing their ability to reach their intracellular target. alliedacademies.org While not universally observed in all anilinoacridine-resistant cell lines, this mechanism of multidrug resistance (MDR) can contribute to a cross-resistance phenotype, where cells become resistant to a broad range of structurally and functionally diverse drugs. nih.govalliedacademies.org

Modifications in Target Enzymes (e.g., Topoisomerase II Mutations or Expression Levels)

The primary cellular target of anilinoacridines is topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. Alterations in this enzyme are a significant cause of acquired resistance. These modifications can include:

Mutations in Topoisomerase II: Point mutations in the gene encoding topoisomerase II can alter the enzyme's structure, reducing its affinity for the drug. This prevents the formation of the stable drug-enzyme-DNA ternary complex, which is responsible for inducing DNA strand breaks and subsequent cell death.

Altered Expression Levels: A decrease in the cellular levels of topoisomerase II can lead to a reduction in the number of available drug targets, thereby diminishing the drug's cytotoxic effect. Studies with human myeloid leukemia cell lines have shown that the development of high-level resistance to 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) coincided with an almost complete refractoriness to drug-induced DNA strand breakage, suggesting a change in the target enzyme's activity or availability. nih.gov

Role of DNA Repair Pathway Upregulation in Resistance

Since anilinoacridines induce DNA damage, an enhanced capacity for DNA repair can contribute to drug resistance. Cells with upregulated DNA repair pathways may be more efficient at repairing the DNA strand breaks caused by the drug, thus mitigating its cytotoxic effects and promoting cell survival.

Intrinsic Resistance in Non-Cycling Mammalian Cells and Specific Cell States

Intrinsic resistance refers to the inherent insensitivity of certain cells to a drug, even without prior exposure. A notable example is the resistance of non-cycling or quiescent (G0/G1 phase) mammalian cells to anilinoacridines. iaea.orgnih.gov This is particularly relevant for solid tumors, which often contain a significant population of non-proliferating cells.

Research has shown that the resistance of non-cycling cells is not due to differences in drug uptake or metabolism, as similar levels of the drug accumulate in both cycling and non-cycling cells. iaea.orgnih.gov Instead, the primary mechanism appears to be related to the state of the target enzyme, topoisomerase II. Non-cycling cells exhibit a marked decrease in sensitivity to drug-induced DNA breakage, which parallels their decreased sensitivity to cell killing. iaea.orgnih.gov This suggests that changes in topoisomerase II activity or its interaction with DNA in quiescent cells are key determinants of this intrinsic resistance. iaea.orgnih.gov

Rational Design of Analogs to Circumvent Resistance Mechanisms

A key strategy to combat resistance is the rational design of new anilinoacridine analogs that can bypass these resistance mechanisms. This involves modifying the chemical structure of the parent compound to improve its pharmacological properties. For instance, creating hybrid molecules that combine the anilinoacridine scaffold with other pharmacophores can lead to compounds with novel mechanisms of action or improved activity against resistant cells. dnu.dp.ua

One approach involves designing DNA intercalators that are less susceptible to topoisomerase II-mediated multidrug resistance. nih.gov Another strategy focuses on synthesizing hybrid compounds, such as those linking the 9-anilinoacridine (B1211779) molecule to nitrogen mustards, to create agents with dual mechanisms of action. dnu.dp.uanih.gov The goal is to develop compounds that can still effectively induce cell death even in the presence of resistance mechanisms that affect the parent drug. Structure-activity relationship studies are crucial in this process to identify the modifications that enhance cytotoxicity and overcome resistance. nih.gov

Combinatorial Strategies with Other Agents to Overcome Resistance in Preclinical Models

Combining anilinoacridines with other therapeutic agents is a promising strategy to overcome resistance. nih.govnih.govbroadinstitute.org The rationale behind this approach is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance. In preclinical models, various combination strategies have been explored. For example, combining anilinoacridines with agents that inhibit DNA repair pathways could sensitize resistant cells to the DNA-damaging effects of the anilinoacridine. Similarly, co-administration with inhibitors of drug efflux pumps could increase the intracellular concentration of the anilinoacridine in resistant cells. alliedacademies.org

Chemosensitization and Chemoprotection Studies with Ethanesulfonanilide, P 9 Acridinylamino

Synergistic Effects with Established Chemotherapeutic Agents in Preclinical Models

Studies on analogues of Ethanesulfonanilide, p-(9-acridinylamino)- have demonstrated significant synergistic or additive effects when combined with a variety of conventional chemotherapeutic agents. In preclinical models using human T-cell leukemia cells (MOLT-3), the combination of amsacrine (B1665488) with other anticancer drugs was evaluated to identify favorable interactions. The results indicated that specific combinations could lead to enhanced cancer cell killing beyond what would be expected from the additive effects of the individual agents.

A supra-additive (synergistic) effect was notably observed when combined with cytosine arabinoside and the anthracenedione, mitoxantrone. nih.gov These findings suggest that these agents are prime candidates for use in combination protocols. nih.gov Furthermore, an additive effect was documented with a broad range of other drugs, including bleomycin, cisplatin, doxorubicin, etoposide, and vincristine, indicating that simultaneous administration could be beneficial. nih.gov

Conversely, not all combinations resulted in enhanced cytotoxicity. The interaction with 6-mercaptopurine was found to be additive at lower effective doses but became sub-additive or even protective at higher doses. nih.gov A consistently sub-additive to protective effect was observed with methotrexate, suggesting that simultaneous administration of these agents may be inappropriate and that alternative scheduling should be explored. nih.gov

These preclinical findings provide a strong rationale for designing clinical combination therapies. For instance, combination chemotherapy regimens including amsacrine with agents like cytarabine and etoposide have shown high efficacy in treating high-risk patients with acute non-lymphocytic leukemia. nih.gov

Table 1: Interaction of Ethanesulfonanilide, p-(9-acridinylamino)- Analogue (Amsacrine) with Other Anticancer Agents in MOLT-3 Human Leukemia Cells

Interacting Agent Observed Effect
Cytosine arabinoside Supra-additive (Synergistic)
Mitoxantrone Supra-additive (Synergistic)
Bleomycin Additive
Cisplatin Additive
Daunorubicin Additive
Doxorubicin Additive
Etoposide Additive
5-Fluorouracil Additive
Homoharringtonine Additive
Mitomycin C Additive
Vincristine Additive
6-Mercaptopurine Additive to Sub-additive/Protective

Data sourced from studies on the analogue amsacrine. nih.gov

Modulation of Cellular Response to Other Topoisomerase II-Directed Drugs

The activity of Ethanesulfonanilide, p-(9-acridinylamino)- is intrinsically linked to its function as a topoisomerase II poison. nih.govmerckmillipore.com Its planar acridine (B1665455) ring intercalates into DNA, while the anilino side chain is believed to interact directly with the topoisomerase II enzyme. wikipedia.orgnih.gov This dual interaction is crucial for stabilizing the DNA-enzyme cleavage complex, which is the primary mechanism of cytotoxicity. patsnap.comresearchgate.net

This mechanism allows for complex interactions with other drugs that also target topoisomerase II. For example, while showing additive effects with the topoisomerase II poison etoposide in some studies nih.gov, other investigations have revealed more complex, schedule-dependent interactions. Research involving the anthracycline aclarubicin demonstrated a significant antagonistic effect on the cytotoxicity of both etoposide (VP-16) and the amsacrine analogue (m-AMSA). nih.gov When cancer cells were pre-incubated with non-toxic concentrations of aclarubicin, the cell-killing effect of m-AMSA was almost completely antagonized. nih.gov This antagonism was also observed at the molecular level, where aclarubicin inhibited the formation of m-AMSA-induced DNA strand breaks mediated by topoisomerase II. nih.gov

These findings highlight that combining two different topoisomerase II-targeting agents does not automatically lead to a synergistic or even additive effect. The specific mechanism by which each drug interacts with the enzyme-DNA complex can lead to interference and antagonism. Aclarubicin appears to inhibit the catalytic activity of topoisomerase II in a way that prevents the stabilization of the cleavage complex by agents like Ethanesulfonanilide, p-(9-acridinylamino)-. nih.gov This underscores the importance of understanding the precise molecular pharmacology of each agent when designing combination therapies.

Elucidation of the Biochemical Basis of Chemoprotective Effects

The term "chemoprotection" typically refers to the protection of normal, healthy cells from the toxic effects of chemotherapy. However, in the context of drug combinations, a "protective" effect can also describe antagonism, where one drug reduces the intended cytotoxic effect of another on cancer cells. Preclinical studies on analogues of Ethanesulfonanilide, p-(9-acridinylamino)- have revealed such antagonistic interactions with certain chemotherapeutic agents.

Specifically, a sub-additive to protective effect was observed when combined with 6-mercaptopurine (at high doses) and methotrexate in human leukemia cell lines. nih.gov This suggests that these drugs may interfere with the cytotoxic mechanism of the acridinylamino compound. The biochemical basis for this antagonism likely resides in the complex interplay of cellular metabolic pathways. Methotrexate, an inhibitor of dihydrofolate reductase, and 6-mercaptopurine, a purine analogue, both disrupt nucleotide synthesis. This disruption could potentially lead to cell cycle arrest at phases where topoisomerase II is less active or less abundant, thereby reducing the cell's sensitivity to a topoisomerase II poison. drugbank.com The cytotoxicity of amsacrine analogues is known to be maximal during the S phase of the cell cycle when topoisomerase levels are highest. cancer.gov Therefore, by altering the cell cycle distribution, agents like methotrexate could biochemically antagonize the activity of topoisomerase II inhibitors.

Another example of protective interaction is seen with simple aniline (B41778) derivatives that mimic the side chain of amsacrine. These molecules can inhibit the cytotoxicity of amsacrine and other topoisomerase II poisons, presumably by competing for the drug-binding site on the topoisomerase II enzyme, thereby preventing the formation of the toxic DNA-enzyme complex. nih.gov

Table 2: Summary of Antagonistic ("Protective") Interactions with an Ethanesulfonanilide, p-(9-acridinylamino)- Analogue

Interacting Agent Cell Line Model Observed Outcome Potential Biochemical Basis
Methotrexate MOLT-3 Leukemia Sub-additive to protective effect nih.gov Interference with cell cycle progression, reducing S-phase cell population sensitive to topoisomerase II poisons. cancer.govdrugbank.com
6-Mercaptopurine MOLT-3 Leukemia Sub-additive to protective effect at high doses nih.gov Disruption of nucleotide synthesis, potentially leading to cell cycle arrest and reduced sensitivity.
Aclarubicin Small Cell Lung Cancer Antagonism of cytotoxicity and DNA cleavage nih.gov Inhibition of topoisomerase II catalytic activity, preventing the formation of drug-stabilized cleavage complexes. nih.gov

Data sourced from studies on the analogue amsacrine.

Advanced Research Methodologies and Computational Studies Applied to Ethanesulfonanilide, P 9 Acridinylamino

Spectroscopic and Biophysical Characterization of Molecular Interactions

The interaction of Ethanesulfonanilide, p-(9-acridinylamino)-, and its analogues with biological macromolecules, particularly DNA, has been a subject of intense investigation to elucidate their mechanism of action. Various spectroscopic and biophysical techniques have been employed to characterize these molecular interactions, providing valuable insights into the binding modes and kinetics. While direct studies on Ethanesulfonanilide, p-(9-acridinylamino)- are limited, research on the closely related and clinically significant analogue, 4'-(9-acridinylamino)methanesulfon-m-anisidide (amsacrine or m-AMSA), offers a strong framework for understanding its biophysical behavior. nih.gov

Fluorescence Spectroscopy: This technique is particularly useful for studying the binding of fluorescent molecules like acridine (B1665455) derivatives to macromolecules. Studies on amsacrine (B1665488) have demonstrated that its interaction with DNA leads to significant changes in its fluorescence properties. nih.gov The binding of amsacrine to DNA, believed to occur via intercalation of the acridine ring between the DNA base pairs, can be monitored by changes in fluorescence intensity and polarization. nih.gov This method has been instrumental in confirming the intercalative binding mode for acridine derivatives. nih.gov

Thermal Denaturation: The stability of the DNA double helix is affected by the binding of intercalating agents. Thermal denaturation studies, often monitored by changes in UV absorbance at 260 nm, are used to determine the melting temperature (Tm) of DNA in the presence and absence of a ligand. An increase in the Tm of DNA upon addition of a compound is indicative of a stabilizing interaction, such as intercalation. For amsacrine, thermal denaturation studies have provided strong evidence for its intercalative binding to DNA. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in drug discovery for predicting and analyzing the interactions between a ligand and its biological target. For Ethanesulfonanilide, p-(9-acridinylamino)-, the primary target is believed to be the DNA-topoisomerase II complex.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. For 9-anilinoacridine (B1211779) derivatives, molecular docking studies have been employed to investigate their binding to the active site of topoisomerase II and their intercalation into DNA. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-target complex. For instance, docking studies of novel oxazine-substituted 9-anilinoacridines have been used to predict their inhibitory activity against topoisomerase II. researchgate.net Such studies for Ethanesulfonanilide, p-(9-acridinylamino)- would involve docking the compound into the DNA-binding site of topoisomerase II to predict its binding mode and affinity, providing insights into its potential as a topoisomerase II poison. nih.govnih.govnih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of its conformational changes and stability over time. While specific MD simulation studies on Ethanesulfonanilide, p-(9-acridinylamino)- are not prevalent, this methodology has been applied to understand the interaction of other ligands with DNA and topoisomerase I. nih.gov An MD simulation of Ethanesulfonanilide, p-(9-acridinylamino)- intercalated in a DNA duplex and in complex with topoisomerase II could reveal the dynamic stability of the ternary complex, the role of water molecules in mediating interactions, and the conformational changes induced in both the DNA and the protein upon ligand binding. These simulations can provide a deeper understanding of the mechanism by which this compound stabilizes the topoisomerase II-DNA cleavage complex. nih.gov

Quantum-Chemical Calculations for Electronic Structure and Reactivity Analyses

Quantum-chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods are valuable for understanding the intrinsic properties of a drug molecule that govern its biological activity. For acridine derivatives, these calculations can help in elucidating the electronic characteristics that favor DNA intercalation and interaction with target enzymes.

The electronic properties of amsacrine and its analogues have been a subject of computational studies to correlate their electronic structure with their anticancer activity. nih.govnih.gov Methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and charge distribution. These parameters are crucial for understanding the molecule's ability to participate in charge-transfer and electrostatic interactions, which are fundamental to its binding to DNA and topoisomerase II. For Ethanesulfonanilide, p-(9-acridinylamino)-, quantum-chemical calculations could be used to:

Determine the preferred conformation of the molecule.

Analyze the charge distribution and identify regions prone to electrostatic interactions.

Calculate the HOMO-LUMO gap to assess its chemical reactivity and electronic excitation properties.

Compare its electronic properties with those of known active and inactive analogues to identify key electronic features required for biological activity.

Artificial Intelligence and Machine Learning Applications in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being utilized in drug discovery to accelerate the identification and optimization of new drug candidates. rsc.orgnih.govirma-international.org These computational approaches can build predictive models based on existing data to forecast the biological activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 4'-(9-acridinylamino)methanesulfonanilide (B1208281) (AMSA), QSAR studies have been conducted to correlate their physicochemical properties with their antitumor and mutagenic activities. nih.gov These studies have shown that the lipophilic/hydrophilic balance of the drug is a dominant factor in determining its biological activity. nih.gov A QSAR study on Ethanesulfonanilide, p-(9-acridinylamino)- and its analogues could help in identifying the key molecular descriptors that govern their anticancer potency and selectivity. nih.govrsc.org

The following table illustrates the kind of data that would be used in a QSAR study for a series of 9-acridinylamino derivatives.

CompoundLipophilicity (logP)Electronic Parameter (σ)Steric Parameter (Es)Anticancer Activity (IC50, µM)
Derivative 12.50.2-1.50.1
Derivative 23.1-0.1-2.00.05
Derivative 32.80.5-1.80.3
Derivative 43.50.0-2.50.02

Machine Learning Models: More advanced machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are being applied to predict the activity of chemical compounds. arxiv.orgnih.gov These models can handle large and complex datasets and can often provide more accurate predictions than traditional QSAR models. For a class of compounds like 9-anilinoacridines, a machine learning model could be trained on a dataset of known compounds with their corresponding anticancer activities. mdpi.com This trained model could then be used to predict the activity of new, untested derivatives of Ethanesulfonanilide, p-(9-acridinylamino)-, thereby prioritizing the synthesis of the most promising candidates. These models can also be used to virtually screen large chemical libraries to identify novel acridine-based compounds with potential anticancer activity.

Future Research Directions and Unexplored Avenues for Ethanesulfonanilide, P 9 Acridinylamino Research

Exploration of Novel Molecular Targets Beyond DNA and Topoisomerase II

The primary mechanism of action for amsacrine (B1665488) and its analogs has long been identified as the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. mdpi.comnih.govpatsnap.com These drugs function as "topoisomerase poisons" by stabilizing the transient complex between the enzyme and DNA, leading to double-strand breaks and ultimately, apoptosis. patsnap.comnih.gov While this interaction is central to their cytotoxic effects, future research should aim to identify and validate alternative molecular targets for Ethanesulfonanilide, p-(9-acridinylamino)-.

A significant stride in this direction has been the discovery that amsacrine can inhibit DltB, a component of the teichoic acid D-alanylation machinery in Staphylococcus aureus. nih.gov This finding suggests that the acridine (B1665455) scaffold may possess a broader range of biological activities than previously understood. Investigating whether Ethanesulfonanilide, p-(9-acridinylamino)- shares this activity could open up new avenues for its development as an antibacterial agent.

Future studies could employ a variety of approaches to uncover novel targets:

Chemical Proteomics: Utilizing affinity-based probes derived from Ethanesulfonanilide, p-(9-acridinylamino)- to isolate and identify binding partners in various cell lysates (e.g., cancer cells, bacterial cells).

Phenotypic Screening: Screening the compound against a wide array of cell lines and disease models to identify unexpected biological activities, which can then be mechanistically deconvoluted.

Computational Modeling: Using in silico docking studies to predict potential interactions with a broad range of protein targets beyond topoisomerase II.

Table 1: Potential Novel Molecular Targets and Research Approaches
Potential Target ClassExample TargetRationaleInvestigative Approach
Bacterial EnzymesDltBParent compound amsacrine shows activity. nih.govEnzymatic assays, bacterial growth inhibition studies.
KinasesVariousMany anticancer drugs have off-target kinase effects.Kinome-wide screening assays.
Other DNA/RNA Processing EnzymesHelicases, PolymerasesAcridine core is a known DNA intercalator. patsnap.comBiochemical assays, cell-based functional assays.

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle in the clinical application of many chemotherapeutic agents, including potentially Ethanesulfonanilide, p-(9-acridinylamino)-, is suboptimal pharmacokinetic properties and off-target toxicity. Advanced drug delivery systems offer a promising strategy to overcome these limitations.

Nanoparticle Encapsulation: Formulating Ethanesulfonanilide, p-(9-acridinylamino)- within nanoparticles (NPs) could offer several advantages. nih.govmdpi.com Encapsulation can improve the solubility of hydrophobic drugs, protect them from premature degradation, and prolong their circulation time. mdpi.com Furthermore, NPs can be engineered for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to cancer-specific receptors. mdpi.com

Prodrug Strategies: Another promising avenue is the development of prodrugs of Ethanesulfonanilide, p-(9-acridinylamino)-. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to improve solubility, increase stability, and achieve targeted drug release in specific microenvironments, such as the reductive environment of a tumor. mdpi.com Combining prodrug design with nanoparticle encapsulation can create highly effective, self-assembling nanomedicines with high drug loading capacity. nih.govnih.gov A successful precedent exists in the nanocarrier-based delivery of a prodrug of SN22, another topoisomerase inhibitor, which has shown significant antitumor effects in preclinical models. mdpi.com

Table 2: Advanced Delivery Strategies and Their Potential Benefits
Delivery StrategyDescriptionPotential Advantages for Ethanesulfonanilide, p-(9-acridinylamino)-
Liposomal NanoparticlesEncapsulation within lipid-based vesicles.Improved solubility, reduced systemic toxicity, potential for surface functionalization.
Polymeric MicellesSelf-assembling core-shell structures.Enhanced circulation time, passive tumor targeting via EPR effect.
Tumor-Activated ProdrugsInactive form converted to active drug by tumor-specific conditions (e.g., hypoxia, specific enzymes). mdpi.comIncreased tumor selectivity, minimized damage to healthy tissues.
Prodrug-Nanoparticle ConjugatesCovalent attachment of the prodrug to a nanocarrier.High drug loading, controlled release kinetics, synergistic targeting. nih.gov

Investigation of Epigenetic Modulating Properties

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene regulation and are often dysregulated in cancer. nih.govmdpi.com Epigenetic drugs, which target the enzymes responsible for these modifications, are a growing class of cancer therapeutics. nih.gov Given that the acridine ring of Ethanesulfonanilide, p-(9-acridinylamino)- is a DNA intercalator, it is plausible that it could influence the epigenetic landscape of cancer cells.

Future research should investigate whether this compound can modulate the activity of key epigenetic enzymes, such as:

DNA Methyltransferases (DNMTs): Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes. mdpi.comresearchgate.net

Histone Deacetylases (HDACs): HDAC inhibitors can alter chromatin structure, leading to changes in gene expression that can induce apoptosis or cell cycle arrest. nih.gov

Exploring these potential epigenetic effects would require a combination of in vitro enzymatic assays and cell-based studies measuring global changes in DNA methylation and histone acetylation, as well as expression levels of key cancer-related genes. The reversible nature of epigenetic changes makes this a particularly attractive area for therapeutic development. mdpi.com

Potential Applications in Other Therapeutic Areas

While the primary focus for acridine derivatives has been oncology, emerging research suggests their potential in other therapeutic domains.

Anti-infective Research: As previously mentioned, the discovery of amsacrine's activity against DltB in S. aureus provides a strong rationale for exploring Ethanesulfonanilide, p-(9-acridinylamino)- as an antibacterial agent. nih.gov This is particularly relevant in the era of increasing antibiotic resistance. Further studies should assess its spectrum of activity against various bacterial pathogens and investigate its mechanism of action in these organisms.

Neurodegenerative Research: The acridine scaffold is considered a "privileged structure" in medicinal chemistry and has been investigated for its potential in treating neurodegenerative diseases. Some acridine derivatives have shown the ability to inhibit cholinesterases or interfere with the aggregation of amyloid-beta peptides, processes implicated in Alzheimer's disease. Future studies could explore whether Ethanesulfonanilide, p-(9-acridinylamino)- exhibits neuroprotective properties or can modulate key pathological pathways in models of neurodegeneration.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding and Systems Biology Approaches

To gain a holistic understanding of the biological effects of Ethanesulfonanilide, p-(9-acridinylamino)-, future research should move beyond single-target analyses and embrace systems biology approaches. drugtargetreview.com This involves the integration of multiple "omics" datasets to build comprehensive models of the drug's impact on cellular networks. drugtargetreview.com

Genomics and Transcriptomics (RNA-seq): To identify the full spectrum of gene expression changes induced by the compound, revealing affected pathways and potential resistance mechanisms.

Proteomics: To understand how the compound alters the cellular protein landscape, including post-translational modifications.

Metabolomics: To assess the impact on cellular metabolism, which is often reprogrammed in cancer.

By integrating these large-scale datasets, researchers can construct detailed models of the drug's mechanism of action, identify predictive biomarkers for sensitivity or resistance, and discover rational combination therapies. drugtargetreview.com This systems-level perspective is crucial for advancing the development of Ethanesulfonanilide, p-(9-acridinylamino)- and personalizing its potential future clinical applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of p-(9-acridinylamino)ethanesulfonanilide derivatives to enhance antitumor activity?

Methodological Answer: Synthesis optimization requires systematic variation of substituents (e.g., electron-donating/-withdrawing groups) and linker length/rigidity. For example, replacing the -OCH₃ group in the aniline ring with -NH₂ or -NO₂ can alter DNA binding affinity . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to improve yield and purity, as evidenced by studies on analogous 9-anilinoacridines like m-AMSA and AHMA . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for verifying structural integrity .

Q. How does p-(9-acridinylamino)ethanesulfonanilide interact with DNA and inhibit topoisomerase II?

Methodological Answer: The compound intercalates into DNA via its acridine moiety, stabilizing topoisomerase II-DNA cleavage complexes. To confirm this mechanism, researchers use:

  • Fluorescence quenching assays to quantify DNA binding affinity .
  • Topoisomerase II decatenation assays (e.g., using kinetoplast DNA) to measure enzyme inhibition .
  • Molecular docking simulations to predict binding modes in the DNA minor groove .

Q. What structural features of p-(9-acridinylamino)ethanesulfonanilide correlate with cytotoxicity in cancer cell lines?

Methodological Answer: Structure-activity relationships (SARs) are established by synthesizing derivatives with modified substituents (e.g., -CH₃, -OCH₃, -NH₂) and testing in panels of cell lines (e.g., leukemia, breast cancer). For instance, 5-(9-acridinylamino)-m-anisidines (AMAs) show higher potency than para-substituted analogs due to improved DNA intercalation . Dose-response curves (IC₅₀ values) and comparative SAR tables are essential for identifying critical pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for p-(9-acridinylamino)ethanesulfonanilide across different studies?

Methodological Answer: Discrepancies often arise from variations in experimental design:

  • Cell line specificity : Test compound sensitivity in isogenic cell pairs (e.g., wild-type vs. topoisomerase II-deficient) .
  • Assay conditions : Standardize incubation time, serum concentration, and endpoint measurements (e.g., MTT vs. clonogenic assays) .
  • Data normalization : Use internal controls (e.g., doxorubicin) to account for inter-experimental variability .

Q. What experimental strategies can mitigate drug resistance mechanisms observed with p-(9-acridinylamino)ethanesulfonanilide derivatives?

Methodological Answer: Resistance is often linked to ABC transporter upregulation or topoisomerase II mutations. Strategies include:

  • Co-administration with efflux pump inhibitors (e.g., verapamil) .
  • Design of hybrid molecules combining acridine and minor-groove binders (e.g., Distamycin A) to bypass resistance .
  • CRISPR-Cas9 screens to identify synthetic lethal targets in resistant cell lines .

Q. How can researchers balance the compound’s antitumor efficacy with its systemic toxicity?

Methodological Answer: Toxicity profiling requires:

  • In vivo pharmacokinetics : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., hydroxylated derivatives) .
  • Toxicogenomics : Identify off-target gene expression changes via RNA sequencing .
  • Prodrug approaches : Mask the sulfonamide group with enzymatically cleavable linkers to reduce acute toxicity .

Q. What methodologies are effective for designing novel derivatives with improved selectivity for cancer cells?

Methodological Answer:

  • Computational QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .
  • Combinatorial libraries : Screen acridine-peptide conjugates for tumor-specific uptake .
  • Tissue microarray analysis : Validate target expression (e.g., topoisomerase IIα) in patient-derived xenografts .

Q. How can discrepancies between in vitro and in vivo activity be addressed during preclinical development?

Methodological Answer:

  • 3D tumor spheroid models : Recapitulate in vivo hypoxia and drug penetration barriers .
  • Orthotopic mouse models : Evaluate compound efficacy in organ-specific microenvironments .
  • Biomarker-driven dosing : Monitor topoisomerase II activity in serum to optimize therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.